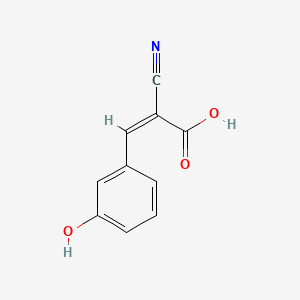

alpha-Cyano-3-hydroxycinnamicacid

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7/h1-5,12H,(H,13,14)/b8-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLNTJVXWMJLNJ-YWEYNIOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C(/C#N)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54673-07-3 | |

| Record name | Alpha-cyano-m-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

alpha-cyano-3-hydroxycinnamic acid molar mass and formula

Technical Profile: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -Cyano-3-Hydroxycinnamic Acid[1][2][3][4][5][6]

Executive Summary & Chemical Identity[6][7]

While often confused with its structural isomer

Core Chemical Data

| Parameter | Value |

| Chemical Name | |

| IUPAC Name | (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid |

| Molecular Formula | |

| Molar Mass | 189.17 g/mol |

| CAS Registry Number | 54673-07-3 |

| Appearance | Pale yellow crystalline solid |

| Melting Point | ~222 °C |

| Solubility | Soluble in Ethanol, DMSO, DMF; sparingly soluble in water |

Isomeric Distinction: 3-CHCA vs. 4-CHCA

In drug development and analytical chemistry, distinguishing between the meta (3-) and para (4-) isomers is critical due to their differing electronic resonance structures and biological activities.

| Feature | ||

| Hydroxyl Position | Meta (Position 3) | Para (Position 4) |

| CAS Number | 54673-07-3 | 28166-41-8 |

| Primary Application | Pharma Intermediate, UV Photoprotection | MALDI-TOF MS Matrix (Peptides/Proteins) |

| Resonance Effect | OH group has weaker resonance overlap with the conjugated system. | OH group strongly donates electrons into the conjugated system (push-pull effect). |

| UV Absorption |

Critical Insight (MALDI-TOF Context): If you are sourcing this compound for Mass Spectrometry, verify your requirements. The 4-isomer is the standard matrix because the para-hydroxyl group facilitates efficient proton transfer and energy absorption at 337 nm. The 3-isomer is generally considered a poor matrix due to inefficient ionization pathways derived from its meta-substitution pattern.

Synthesis Workflow: Knoevenagel Condensation

The synthesis of

Mechanistic Pathway (DOT Visualization)

Figure 1: Logical flow of the Knoevenagel condensation synthesis for

Experimental Protocol: Synthesis of

-Cyano-3-Hydroxycinnamic Acid

Objective: Isolate high-purity 3-CHCA for use as a synthetic intermediate.

Reagents:

-

3-Hydroxybenzaldehyde (1.0 eq)

-

Cyanoacetic acid (1.1 eq)

-

Ammonium acetate (0.1 eq) or Piperidine (catalytic drops)

-

Solvent: Toluene or Ethanol

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve 3-hydroxybenzaldehyde and cyanoacetic acid in the solvent.

-

Catalysis: Add the catalyst (Ammonium acetate or Piperidine).

-

Reflux: Heat the mixture to reflux.

-

Causality: Reflux provides the activation energy for the condensation. If using toluene, the Dean-Stark trap removes the water byproduct, driving the equilibrium toward the product (Le Chatelier’s principle).

-

-

Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) until the aldehyde spot disappears.

-

Precipitation: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, acidify slightly with dilute HCl to protonate the carboxylate and induce precipitation.

-

Purification: Filter the solid and recrystallize from ethanol/water to remove unreacted aldehyde and catalyst residues.

-

Validation: Confirm identity via melting point (~222°C) and

H-NMR.

Applications in Drug Development[6][10]

While the 4-isomer dominates proteomics, the 3-isomer is a versatile scaffold in medicinal chemistry.

-

MCT Inhibition (Monocarboxylate Transporters): Cinnamic acid derivatives, including cyanocinnamic acids, are studied as inhibitors of MCTs (specifically MCT1 and MCT4).[1] These transporters are critical for lactate efflux in glycolytic cancer cells (Warburg effect).

-

Mechanism:[2] The

-cyano and carboxylic acid moieties mimic the substrate (lactate/pyruvate), blocking the transporter pore. -

Note: The 4-isomer is the more potent standard inhibitor, but the 3-isomer is used in Structure-Activity Relationship (SAR) studies to map the binding pocket requirements.

-

-

Antioxidant & Photoprotection: The phenolic hydroxyl group at the meta position allows for radical scavenging, though less effectively than para or ortho positions due to resonance stabilization limits. However, the conjugated double bond system (

) provides significant UV absorption, making it a candidate for sunscreen formulations or UV-stabilizing additives in polymers.

References

-

National Institute of Standards and Technology (NIST).

-Cyano-3-hydroxycinnamic acid - Gas Phase Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[3] [Link] -

Beavis, R. C., & Chait, B. T. (1992).[4]

-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry.[4][1][2][5] Organic Mass Spectrometry. (Cited for comparative context regarding the 4-isomer standard). [Link][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Halestrap, A. P. (1975). The mitochondrial pyruvate carrier: Kinetics and specificity for substrates and inhibitors.[1][2] Biochemical Journal.[1][2] (Foundational work on cyanocinnamic acids as transporter inhibitors). [Link]

pKa values of alpha-cyano-3-hydroxycinnamic acid

Physicochemical Profile: pKa Values of -Cyano-3-Hydroxycinnamic Acid[1][2][3][4]

Part 1: Executive Technical Summary[1][3][4]

-Cyano-3-hydroxycinnamic acidThe acidity (pKa) of these compounds is governed by two ionizable groups:

-

The Carboxylic Acid (

): Highly acidic due to the electron-withdrawing -

The Phenolic Hydroxyl (

): Weakly acidic, influenced by ring substitution patterns.[2][3][4]

Comparative pKa Data Table

| Parameter | Significance | ||

| Carboxyl | ~2.1 – 2.3 (Predicted) | 2.5 – 2.8 (Experimental) | 3-OH is slightly more acidic due to lack of resonance donation.[1][2][3][4] |

| Phenolic | ~8.8 – 9.2 (Predicted) | 8.5 – 9.0 (Experimental) | Both act as mono-anions at physiological pH (7.4).[1][2][3][4] |

| LogP | ~1.4 | 1.4 | Similar lipophilicity; distinct binding kinetics.[2][3][4] |

| Primary State (pH 7.4) | Anionic (Carboxylate) | Anionic (Carboxylate) | Critical for MCT1/MCT4 active site recognition.[1][2][3][4] |

*Note: Experimental data for the specific 3-hydroxy isomer is scarce in open literature.[1][2][3][4] Values are derived using Hammett Substituent Constants (

Part 2: Structural Logic & Hammett Analysis[1][3]

To understand the pKa difference between the 3-hydroxy and 4-hydroxy isomers, one must analyze the electronic effects of the substituents on the cinnamic acid backbone.[1][2][3]

The -Cyano Effect (The "Acidifier")

The presence of the cyano group (-CN) at the alpha position is the dominant factor for both isomers.[1][2][3]

-

Mechanism: The -CN group is strongly electron-withdrawing (-I effect).[1][2][3][4] It stabilizes the carboxylate anion (

) by dispersing the negative charge.[1][2][3][4] -

Result: It shifts the pKa of cinnamic acid from 4.44 down to the 2.0–2.8 range.[2][3][4]

The Hydroxyl Positional Effect (3-OH vs. 4-OH)

The difference between the two isomers lies in how the hydroxyl group interacts with the conjugated system.[1][2][3]

-

4-Hydroxy (Para):

-

Effect: Electron Donating by Resonance (+R) > Electron Withdrawing by Induction (-I).[1][2][3][4]

-

Outcome: The lone pairs on the oxygen donate electron density into the ring and toward the carboxyl group.[2][3][4] This destabilizes the carboxylate anion, making the proton harder to remove.[2][3][4]

-

Result: Higher pKa (~2.5).

-

-

3-Hydroxy (Meta):

-

Effect: Electron Withdrawing by Induction (-I) only.[1][2][3][4] Resonance effects cannot propagate effectively from the meta position to the carboxyl tail.[1][2][3][4]

-

Outcome: The hydroxyl group withdraws electron density, slightly stabilizing the carboxylate anion.[2][3][4]

-

Result: Lower pKa (~2.1).

-

Visualization: Electronic Effects Pathway[1][2][3][4]

Figure 1: Mechanistic flow of substituent effects on the acidity of

Part 3: Experimental Determination Protocol

Since specific literature values for the 3-hydroxy isomer are rare, researchers must validate these values experimentally.[1][2][3][4] The following protocol uses Spectrophotometric Titration , which is superior to potentiometric methods for compounds with low solubility and overlapping UV chromophores.

Protocol: UV-Vis Spectrophotometric pKa Determination

Objective: Determine

Reagents:

-

Analyte:

-Cyano-3-hydroxycinnamic acid (pure).[1][2][3][4] -

Buffer System: Universal Buffer (Britton-Robinson) covering pH 1.5 to 11.0.[1][2][3][4]

-

Solvent: 5% Methanol/Water (to ensure solubility while minimizing dielectric constant shifts).[2][3][4]

Workflow:

-

Stock Preparation:

-

Spectral Scanning:

-

Data Analysis (Isosbestic Points):

-

Calculation:

Part 4: Implications for Research

Drug Development (MCT Inhibition)

Monocarboxylate Transporters (MCT1/MCT4) recognize substrates based on a specific pharmacophore: an anionic carboxylate head group and a hydrophobic tail.[2][3][4]

-

Physiological State: At pH 7.4, both 3-OH and 4-OH isomers exist almost exclusively as the mono-anionic carboxylate .[1][2][3][4]

-

Binding Affinity: While the ionization state is identical, the shape of the 3-hydroxy isomer differs.[2][3][4] The 4-hydroxy isomer mimics the linear structure of pyruvate/lactate more closely.[1][2][3][4] The 3-hydroxy isomer introduces a "kink," which may alter binding affinity (

) or selectivity between MCT1 and MCT4.[1][2][3][4]

MALDI-TOF Mass Spectrometry

The 4-hydroxy isomer (

-

Proton Transfer: The matrix must be acidic enough to donate a proton to the peptide analyte in the gas phase.[2][3][4]

-

3-OH Potential: With a lower predicted

(~2.1 vs 2.5), the 3-hydroxy isomer is a stronger acid.[1][2][3][4]

Diagram: Biological & Analytical Context[1][3][4][5]

Figure 2: Functional roles of the molecule in physiological (aqueous) vs. analytical (vacuum) environments.[1][2][3][4]

References

-

Beavis, R. C., & Chait, B. T. (1992).[1][2][3][4]

-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry.[1][2][3][4][5][6][7][8][9] Organic Mass Spectrometry.[2][3][4] Link[1][2][3][4] -

Halestrap, A. P. (1975).[2][3][4] The mitochondrial pyruvate carrier.[2][3][4][5][9] Kinetics and specificity for substrates and inhibitors.[1][2][3][4] Biochemical Journal.[2][3][4][5] Link (Foundational work on

-cyano-cinnamate inhibition).[1][2][3][4] -

NIST Chemistry WebBook.

-Cyano-3-hydroxycinnamic acid (CAS 54673-07-3).[1][2][3][4]Link[1][2][3][4] -

Hansch, C., et al. (1991).[1][2][3][4] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[2][3][4] Link (Source for

values used in prediction).[1][2][3][4] -

Ocker, S. J., et al. (2025).[1][2][3][4] Monocarboxylate Transporter Inhibitors as Potential Anticancer Agents.[2][3][4] NIH/PubMed.[1][2][3][4] Link (Context for inhibitor design templates).

Sources

- 1. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 2. (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | C10H7NO3 | CID 5328791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. α-Cyano-3-hydroxycinnamic acid [webbook.nist.gov]

- 4. Alpha-Cyano-4-Hydroxycinnamic Acid | C10H7NO3 | CID 2102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. alpha-Cyano-4-hydroxycinnamic Acid | 28166-41-8 | TCI AMERICA [tcichemicals.com]

- 8. alpha-Cyano-4-hydroxycinnamic acid | 28166-41-8 | Benchchem [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

proton affinity of alpha-cyano-3-hydroxycinnamic acid

Technical Deep Dive: Proton Affinity of -Cyano-3-Hydroxycinnamic Acid

Focus: Thermodynamic Ionization Control in MALDI-MS

Executive Summary & Isomer Distinction

In Matrix-Assisted Laser Desorption/Ionization (MALDI), the proton affinity (PA) of the matrix is the thermodynamic gatekeeper of analyte ionization. While

This guide addresses the specific request for 3-CHCA . Note that in many commercial contexts, "CHCA" refers to the 4-isomer. The 3-isomer is a distinct chemical entity (CAS 54673-07-3) with a lower proton affinity than the 4-isomer, making it a "hotter" proton donor. This characteristic is critical for ionizing low-basicity analytes that fail with standard matrices.

Thermodynamic Principles: The Hammett Control

The proton affinity of cinnamic acid derivatives is governed by the electron-donating or withdrawing nature of the substituents on the phenyl ring. The difference between 3-CHCA and 4-CHCA is not merely structural; it is energetic.

Theoretical PA Prediction

The protonation site for cyano-cinnamic acids is the carbonyl oxygen (

-

4-CHCA (Para-OH): The hydroxyl group is in the para position.

- (Strongly Electron Donating via Resonance).

-

Effect: Stabilizes the positive charge on the protonated carbonyl. High PA.

-

3-CHCA (Meta-OH): The hydroxyl group is in the meta position.

- (Weakly Electron Withdrawing / Non-Resonant).

-

Effect: Destabilizes the positive charge relative to the para-isomer. Lower PA.

Thermodynamic Consequence:

Because 3-CHCA holds its proton less tightly than 4-CHCA, it is thermodynamically more favorable for 3-CHCA to transfer a proton to an analyte. This makes 3-CHCA a superior matrix for analytes with lower gas-phase basicities (GB).

Comparative Data Table

Values estimated based on substituent effects and analogous Cl-CCA data.

| Parameter | Impact on MALDI | ||

| Substituent Position | Para (4) | Meta (3) | Resonance vs. Inductive control |

| Hammett Constant ( | -0.37 (Donating) | +0.12 (Withdrawing) | 3-isomer is more acidic (gas phase) |

| Est. Proton Affinity | ~840 - 850 kJ/mol | ~810 - 830 kJ/mol | 3-CHCA is a better proton donor |

| Ionization Regime | Soft (High Survivor Yield) | Harder (Enhanced Proton Transfer) | 3-CHCA ionizes difficult peptides |

| Analytes | Standard Peptides/Proteins | Low-Basicity Peptides, Disulfides | Complementary coverage |

Mechanistic Visualization

The following diagram illustrates the "Gas-Phase Proton Transfer" model. The efficiency of the reaction depends on the

Caption: Energetics of MALDI ionization. 3-CHCA lowers the energy barrier for proton transfer to the analyte.[1][2]

Experimental Protocol: Measuring Proton Affinity

Since the exact experimental PA value for 3-CHCA is not standard in databases, researchers must determine it empirically using the Kinetic Method (Cooks' Method). This protocol is self-validating because it relies on internal reference standards.

The Kinetic Method (ESI-MS/MS)

Objective: Determine PA by comparing the dissociation of a proton-bound dimer

Materials:

-

Analyte (M):

-cyano-3-hydroxycinnamic acid (10 µM in 50:50 MeOH:H2O). -

Reference Bases (

): A series of amines with known PA values (e.g., Pyridine, Aniline, Benzylamine) spanning the range 800–900 kJ/mol. -

Instrument: Q-TOF or Ion Trap Mass Spectrometer with ESI source.

Workflow:

-

Solution Prep: Mix 3-CHCA (M) with a Reference Base (

) in a 1:1 molar ratio. -

Ion Generation: Infuse into ESI source in positive mode.

-

Dimer Isolation: Isolate the proton-bound heterodimer

. -

CID Fragmentation: Apply Collision Induced Dissociation (CID) energy to fragment the dimer.

-

Pathway 1:

-

Pathway 2:

-

-

Data Analysis:

-

Measure the intensity ratio

. -

Plot

vs. -

The X-intercept (where

) represents the point where

-

Validation Check:

-

If

is consistently higher than -

If

dominates, the reference base has a higher PA. -

The crossover point gives the precise PA value of 3-CHCA.

Synthesis & Purity Considerations

When sourcing or synthesizing 3-CHCA for these sensitive thermodynamic measurements, purity is paramount.

-

Isomer Contamination: Commercial 3-CHCA may contain traces of 4-CHCA. Since 4-CHCA has a higher PA, it will suppress the signal of 3-CHCA in positive mode (proton scavenging).

-

Purification: Recrystallization from ethanol/water is recommended.

-

Verification: Use NMR (

) to confirm the meta-substitution pattern (look for the singlet/triplet splitting characteristic of meta vs the doublet/doublet of para).

References

-

Beavis, R. C., et al. (1992). "

-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry." Organic Mass Spectrometry. Link -

Jaskolla, T. W., et al. (2008). "4-Chloro-

-cyanocinnamic acid is an advanced, rationally designed MALDI matrix." PNAS. Link- Establishes the principle that electron-withdrawing groups (lower PA)

-

Cooks, R. G., et al. (2004). "Estimation of the proton affinity values of fifteen matrix-assisted laser desorption/ionization matrices under electrospray ionization conditions using the kinetic method." Journal of the American Society for Mass Spectrometry. Link

-

NIST Chemistry WebBook. "

-Cyano-3-hydroxycinnamic acid Spectral Data." Link

The Thermal Stability of α-Cyano-4-Hydroxycinnamic Acid: A Technical Guide for Researchers

Foreword: The Unseen Variable in MALDI-MS

In the realm of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), alpha-cyano-4-hydroxycinnamic acid (α-CHCA) is a cornerstone matrix, particularly for the analysis of peptides and small proteins.[1][2] Its ability to efficiently absorb laser energy and facilitate the soft ionization of analytes has made it an indispensable tool in proteomics and drug discovery. However, beneath its well-established utility lies a critical parameter that is often overlooked: its thermal stability. The integrity of α-CHCA is not absolute and is susceptible to degradation under various conditions, a factor that can significantly impact the quality, reproducibility, and interpretation of mass spectrometry data. This guide provides an in-depth exploration of the thermal stability of α-CHCA, offering researchers, scientists, and drug development professionals a comprehensive understanding of its degradation pathways, the analytical consequences, and strategies for mitigation. By delving into the causality behind experimental choices and providing validated protocols, this document aims to empower users to harness the full potential of α-CHCA while ensuring the scientific rigor of their findings.

Physicochemical Properties and Recommended Handling of α-CHCA

α-Cyano-4-hydroxycinnamic acid is a yellow crystalline powder with a molecular weight of 189.17 g/mol .[3][4] Its efficacy as a MALDI matrix is intrinsically linked to its chemical structure, which facilitates strong absorption of ultraviolet light, typically from a nitrogen laser at 337 nm.[1]

Table 1: Key Physicochemical Properties of α-Cyano-4-Hydroxycinnamic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₃ | [3] |

| Molecular Weight | 189.17 g/mol | [4] |

| Appearance | White to yellow crystalline powder | [4] |

| Melting Point | 245-250 °C | [4] |

| Solubility | Soluble in methanol, acetonitrile; slightly soluble in water. | [1] |

| Storage Temperature | 2-8 °C, protected from light and moisture. | [5] |

Proper storage and handling are paramount to preserving the integrity of α-CHCA. It is recommended to store the solid compound in a cool (2-8°C), dry, and dark environment in a tightly sealed container.[5] Exposure to light, heat, and humidity can accelerate its degradation. For solutions, it is advisable to prepare them fresh and store them at low temperatures (-20°C or -80°C) for short periods, aliquoted to avoid repeated freeze-thaw cycles.[6]

The Mechanism of Thermal Decomposition

The thermal instability of α-CHCA becomes particularly relevant at elevated temperatures, such as those that might be encountered during improper storage or certain sample preparation techniques. The primary mechanism of thermal degradation for α-CHCA is decarboxylation .

Upon heating to its melting point, α-CHCA undergoes the loss of a molecule of carbon dioxide (CO₂) from its carboxylic acid group. This process leads to the formation of trans/cis-4-hydroxyphenylacetonitrile as the major degradation product. This reaction fundamentally alters the chemical nature of the matrix, impacting its co-crystallization with analytes and its ionization efficiency.

Caption: Thermal decomposition pathway of α-CHCA.

Analytical Consequences of α-CHCA Degradation

The degradation of α-CHCA is not merely a chemical curiosity; it has tangible and often detrimental effects on MALDI-MS analysis. These consequences can range from subtle shifts in data quality to complete analytical failure.

Formation of Matrix Clusters and Adducts

One of the most common manifestations of α-CHCA instability, exacerbated by factors such as the presence of alkali salts, is the formation of matrix clusters and adducts.[7][8] These are ions of the matrix material itself, or the matrix complexed with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions, that appear in the low mass-to-charge (m/z) region of the mass spectrum. These signals can be intense and can suppress the signals of low-abundance analytes, particularly peptides with masses below 1200 Da.[7] The degradation products of α-CHCA can also contribute to this chemical noise, further complicating spectral interpretation.

Reduced Sensitivity and Signal Suppression

The presence of degradation products and an increased abundance of matrix clusters can lead to a significant reduction in the sensitivity of the MALDI-MS experiment.[8] This is due to several factors, including:

-

Competition for Ionization: Matrix-related ions compete with analyte ions for charge during the desorption/ionization process.

-

Disrupted Co-crystallization: The presence of impurities can interfere with the optimal incorporation of the analyte into the matrix crystals, leading to poor ionization efficiency.

-

Ion Suppression: The high abundance of matrix-related ions can saturate the detector, leading to the suppression of lower-intensity analyte signals.

Compromised Reproducibility

The extent of α-CHCA degradation can vary depending on the age of the matrix, storage conditions, and even the specific batch. This variability can lead to poor reproducibility of MALDI-MS results, making it difficult to compare data across different experiments or laboratories.

Methodologies for Assessing Thermal Stability

To quantitatively assess the thermal stability of α-CHCA and other chemical compounds, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an invaluable tool for determining the temperature at which a compound begins to decompose.

Experimental Protocol for TGA of α-CHCA:

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of α-CHCA powder into a clean, tared TGA crucible (typically alumina or platinum).

-

Loading the Sample: Place the crucible onto the TGA balance.

-

Setting Experimental Parameters:

-

Purge Gas: Use an inert gas such as nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.

-

Data Analysis: The resulting TGA thermogram will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed. The onset temperature of this mass loss corresponds to the decomposition temperature of α-CHCA.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and crystallization, as well as to study decomposition kinetics.

Experimental Protocol for DSC of α-CHCA:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of α-CHCA powder into a clean, tared aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to contain any volatile decomposition products. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Loading the Sample: Place the sample and reference pans into the DSC cell.

-

Setting Experimental Parameters:

-

Purge Gas: Use an inert gas such as nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 280°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Initiate the experiment and record the heat flow as a function of temperature.

-

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of α-CHCA. Any exothermic or endothermic events following the melting peak may be indicative of decomposition.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Degradation Products and Their Detection

As previously mentioned, the primary thermal degradation product of α-CHCA is 4-hydroxyphenylacetonitrile. The presence of this and other degradation products can be detected using mass spectrometry. The mass spectrum of 4-hydroxyphenylacetonitrile will exhibit a molecular ion peak corresponding to its molecular weight (133.15 g/mol ).[9] In a MALDI-MS experiment where α-CHCA has undergone degradation, one might observe ions corresponding to the degradation products and their adducts in the low m/z region, contributing to the chemical noise.

Practical Implications and Mitigation Strategies

Understanding the thermal stability of α-CHCA allows for the implementation of strategies to minimize its degradation and mitigate its negative effects on MALDI-MS analysis.

Table 2: Mitigation Strategies for α-CHCA Degradation and Matrix-Related Interferences

| Strategy | Rationale | Implementation | Source(s) |

| Proper Storage | Minimize exposure to heat, light, and moisture to slow down degradation. | Store solid α-CHCA at 2-8°C in a dark, dry environment. Prepare solutions fresh and store at -20°C or -80°C in aliquots. | [5][6] |

| Use of Additives | Suppress the formation of alkali adducts and matrix clusters. | Add ammonium salts such as ammonium phosphate or diammonium citrate to the matrix solution. | [1] |

| On-Plate Washing | Remove excess matrix and salts that can interfere with analysis. | After co-crystallization of the sample and matrix on the MALDI target, gently wash the spot with a small volume of cold, deionized water. | [8] |

| Recrystallization | Purify aged or discolored α-CHCA to remove degradation products. | Dissolve the α-CHCA in a minimal amount of a suitable hot solvent and allow it to cool slowly to form pure crystals. | [1] |

Conclusion: Towards More Robust and Reliable MALDI-MS

The thermal stability of α-cyano-4-hydroxycinnamic acid is a critical yet often underestimated factor in the success of MALDI-MS experiments. By understanding the mechanisms of its degradation, the resulting analytical consequences, and the strategies for mitigation, researchers can significantly improve the quality, sensitivity, and reproducibility of their data. Adherence to proper storage and handling protocols, coupled with the judicious use of additives and purification techniques, will ensure that this workhorse of a matrix continues to provide reliable and insightful results in the demanding fields of proteomics and drug development. This guide serves as a foundational resource for achieving this goal, promoting a deeper understanding of the materials that underpin our analytical endeavors.

References

- Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (n.d.). Purdue University.

- Neubert, H., Halket, J. M., Ocaña, M. F., & Patel, R. K. P. (2004). MALDI post-source decay and LIFT-TOF/TOF investigation of alpha-cyano-4-hydroxycinnamic acid cluster interferences. Journal of the American Society for Mass Spectrometry, 15(3), 336–343.

- Differential Scanning Calorimetry Standard Operating Procedure. (n.d.).

- MALDI-TOF mass spectra of α-cyano-4-hydroxycinnamic acid (A) and SCCPs... (n.d.). ResearchGate.

- Smirnov, I. P., Zhu, X., Taylor, T., Huang, Y., Ross, P., & Pappin, D. J. (2004). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. Analytical chemistry, 76(10), 2958–2965.

-

α-Cyano-4-hydroxycinnamic acid. (n.d.). Wikipedia. Retrieved from [Link]

- Re-Exploring α-Cyano-4-hydroxycinnamic Acid as a Reactive Matrix for Selective Detection of Glut

- A Beginner's Guide to Thermogravimetric Analysis. (2023, October 11). XRF Scientific.

- α-Cyano-4-hydroxycinnamic acid (Synonyms: α-Cyano-4-hydroxycinnamate). (n.d.). MedchemExpress.com.

-

Benzeneacetonitrile, 4-hydroxy-. (n.d.). NIST WebBook. Retrieved from [Link]

- Benzeneacetonitrile, 4-hydroxy- (Phase change data). (n.d.). NIST WebBook.

- Zhu, X., & Pappin, D. (2003). Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions. Journal of Biomolecular Techniques, 14(4), 298–307.

- Smirnov, I. P., Zhu, X., Taylor, T., Huang, Y., Ross, P., & Pappin, D. J. (2004). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. Analytical chemistry, 76(10), 2958–2965.

-

4-Hydroxybenzyl cyanide. (n.d.). PubChem. Retrieved from [Link]

- 4-Hydroxybenzeneacetonitrile. (2010, April 8). FooDB.

- Smirnov, I. P., Zhu, X., Taylor, T., Huang, Y., Ross, P., & Pappin, D. J. (2004). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. Semantic Scholar.

- Jaskolla, T. W., & Karas, M. (2010). Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid. Journal of the American Society for Mass Spectrometry, 21(5), 854–862.

- Thermogravimetric Analysis. (n.d.).

- a-Cyano-4-hydroxycinnamic acid MALDI-TOF MS suitable 28166-41-8. (n.d.). Sigma-Aldrich.

- Differential Scanning Calorimetry (DSC). (n.d.). Duke Kunshan University.

- Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL.

- a-Cyano-4-hydroxycinnamic acid, 1g. (n.d.). Bruker Store.

- Differential Scanning Calorimetry (DSC) Manual. (n.d.).

- THERMOGRAVIMETRIC ANALYSIS. (n.d.). eGyanKosh.

Sources

- 1. jbt.abrf.org [jbt.abrf.org]

- 2. epfl.ch [epfl.ch]

- 3. Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. torontech.com [torontech.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. GMD - Acetonitrile, 4-hydroxyphenyl- - InChI=1S/C8H7NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5H2 [gmd.mpimp-golm.mpg.de]

- 8. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzeneacetonitrile, 4-hydroxy- [webbook.nist.gov]

The Enduring Legacy of Cinnamic Acid Derivatives in MALDI Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry has revolutionized the analysis of biomolecules, and at the heart of this technique lies the matrix. Among the myriad of compounds explored, derivatives of cinnamic acid have established themselves as the cornerstone for the analysis of peptides and proteins. This in-depth technical guide delves into the history, theory, and practical application of these critical matrices. We will explore the pioneering work that led to their discovery, dissect the physicochemical properties that underpin their success, and provide field-proven protocols for their effective use. This guide is intended to serve as a comprehensive resource for both seasoned researchers and newcomers to the field, offering insights into the causality behind experimental choices and providing a framework for robust and reproducible MALDI-MS analysis.

The Genesis of a Revolution: A Historical Perspective

The journey to analyzing large biomolecules by mass spectrometry was fraught with challenges, primarily the difficulty of getting large, non-volatile molecules into the gas phase without fragmentation. The late 1980s marked a turning point with the independent development of "soft" ionization techniques.

The term Matrix-Assisted Laser Desorption/Ionization (MALDI) was first coined in 1985 by Franz Hillenkamp and Michael Karas.[1] Their early work, along with the concurrent research by Koichi Tanaka, who was awarded a share of the 2002 Nobel Prize in Chemistry for his work, laid the foundation for modern MALDI-MS.[2][3][4] Tanaka's method utilized a mixture of ultra-fine cobalt powder and glycerol, while Hillenkamp and Karas explored organic matrices.[5]

A significant breakthrough came with the introduction of cinnamic acid derivatives by Beavis and Chait.[6] These small organic molecules, possessing strong absorption in the UV range, proved to be highly effective at transferring energy from the laser to the analyte, leading to gentle desorption and ionization. This discovery opened the door to the routine analysis of proteins and peptides with unprecedented sensitivity and accuracy.

Caption: A timeline highlighting the key milestones in the development of MALDI and the introduction of cinnamic acid derivatives.

The Science of "Soft" Ionization: Mechanism of Cinnamic Acid Derivatives

The effectiveness of cinnamic acid derivatives as MALDI matrices stems from a unique combination of their chemical and physical properties. Understanding these properties is crucial for making informed decisions in experimental design.

Core Requirements for an Effective MALDI Matrix:

-

Strong Molar Absorptivity: The matrix must efficiently absorb the laser energy at the wavelength of the laser used (typically 337 nm for nitrogen lasers or 355 nm for Nd:YAG lasers). Cinnamic acid derivatives, with their aromatic rings and conjugated double bonds, exhibit strong UV absorption.[7]

-

Analyte Co-crystallization: The matrix must form a homogeneous solid solution with the analyte upon solvent evaporation. This ensures that the analyte molecules are isolated from each other and surrounded by an excess of matrix molecules. The quality of this co-crystallization directly impacts the reproducibility and quality of the resulting mass spectrum.[8]

-

Vacuum Stability: The matrix must be non-volatile under the high vacuum conditions of the mass spectrometer to prevent sample loss.[7]

-

Proton Donor/Acceptor Capability: The matrix plays a crucial role in the ionization process, primarily through proton transfer. In positive ion mode, the matrix donates a proton to the analyte, while in negative ion mode, it accepts a proton. The gas-phase basicity and proton affinity of the matrix are therefore critical parameters.[7]

-

Analyte Compatibility: The chemical properties of the matrix, such as hydrophobicity, should be compatible with the analyte to promote efficient co-crystallization and ionization.[9]

Caption: A simplified workflow of the Matrix-Assisted Laser Desorption/Ionization (MALDI) process.

The Workhorses of Proteomics: A Comparative Look at Key Cinnamic Acid Derivatives

While numerous cinnamic acid derivatives have been investigated, three have emerged as the most widely used and trusted matrices in proteomics and related fields: α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid, and ferulic acid.

| Matrix | Chemical Structure | Molar Mass ( g/mol ) | Primary Applications | Key Characteristics & Causality |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | C₁₀H₇NO₃ | 189.17 | Peptides and small proteins (< 30 kDa)[10] | "Hard" Matrix: Imparts significant internal energy, leading to some in-source decay (fragmentation), which can be advantageous for post-source decay (PSD) analysis.[10] Its hydrophobicity makes it ideal for tryptic peptides.[9] Forms small, homogeneous crystals, resulting in good resolution.[8][10] |

| Sinapinic Acid | C₁₁H₁₂O₅ | 224.21 | Proteins and large biomolecules (> 10 kDa)[10][11] | "Soft" Matrix: Transfers less internal energy to the analyte, minimizing fragmentation and preserving the integrity of large molecules.[10] Its larger crystal size can sometimes lead to "sweet spot" phenomena, requiring careful targeting.[8] |

| Ferulic Acid | C₁₀H₁₀O₄ | 194.18 | Peptides, proteins, and glycoproteins | A versatile matrix with properties intermediate to CHCA and sinapinic acid. It is often used when analyzing complex mixtures containing both peptides and smaller proteins. |

In the Lab: Field-Proven Protocols and Methodologies

The success of a MALDI-MS experiment is heavily reliant on meticulous sample preparation. The goal is to achieve a homogeneous co-crystallization of the analyte and matrix.

Matrix Solution Preparation

General Considerations:

-

Purity: Always use high-purity matrices and solvents to avoid interfering peaks and ensure reproducibility.[12]

-

Freshness: Prepare matrix solutions fresh daily for optimal performance.[12]

-

Solvents: A typical solvent system is a mixture of acetonitrile (ACN) and water with a small amount of trifluoroacetic acid (TFA). The ACN promotes matrix solubility, while the TFA aids in analyte protonation.[12]

Protocol 1: Saturated α-Cyano-4-hydroxycinnamic acid (CHCA) Solution

-

Add approximately 10 mg of CHCA to a 1.5 mL microcentrifuge tube.

-

Add 1 mL of a solvent mixture of 50% acetonitrile, 49.9% water, and 0.1% trifluoroacetic acid (v/v/v).

-

Vortex vigorously for 1-2 minutes to create a saturated solution.

-

Centrifuge the tube for 30-60 seconds to pellet any undissolved matrix.

-

Carefully pipette the supernatant for use.[9]

Protocol 2: Sinapinic Acid Solution

-

Place a small amount of sinapinic acid in a 0.5 mL microcentrifuge tube (enough to cover the bottom).

-

Add 300 µL of a solvent mixture of 50% acetonitrile, 49.9% water, and 0.1% trifluoroacetic acid (v/v/v).

-

Vortex thoroughly to create a saturated solution.[12]

Sample Deposition Techniques

The choice of deposition technique can significantly impact the quality of the mass spectrum.

The Dried-Droplet Method:

This is the most common and straightforward method.

-

Mix the analyte solution and the matrix solution in a 1:1 ratio (v/v) in a separate tube.

-

Pipette 0.5-1.0 µL of the mixture onto the MALDI target plate.

-

Allow the droplet to air-dry at room temperature, facilitating the co-crystallization of the matrix and analyte.

-

Once the solvent has completely evaporated, the sample is ready for analysis.

Caption: A workflow diagram of the dried-droplet method for MALDI sample preparation.

The Thin-Layer Method (for Sinapinic Acid):

This method can sometimes yield better results for proteins.

-

Spot 1 µL of the prepared sinapinic acid matrix solution onto the target plate and allow it to dry completely.

-

Spot 1 µL of the analyte solution on top of the dried matrix layer and let it dry.

-

Apply a second 1 µL layer of the matrix solution on top of the dried analyte (creating a "sandwich") and allow it to dry.

Troubleshooting and Best Practices

Even with established protocols, challenges can arise in MALDI-MS analysis. Here are some common issues and their solutions:

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Poor Signal Intensity or No Signal | - Low sample concentration- Inefficient ionization- High salt concentration in the sample | - Increase sample concentration.- Ensure the correct matrix is being used for the analyte.- Desalt the sample using a C18 ZipTip or dialysis.- Adjust laser power. |

| Low Resolution | - Inhomogeneous crystal formation- "Sweet spot" phenomenon | - Try a different sample deposition method (e.g., thin-layer).- Re-prepare the matrix solution.- Systematically scan the sample spot with the laser to find areas of optimal signal. |

| Matrix Cluster Peaks Obscuring Analyte Signals | - Common with CHCA, especially in the low mass range | - Use a matrix additive such as ammonium phosphate or citrate to suppress matrix cluster formation.[13]- Consider using a different matrix like DHB for low molecular weight analytes.[7] |

| Poor Shot-to-Shot Reproducibility | - Heterogeneous sample spot | - Optimize the co-crystallization process by adjusting solvent composition or drying speed.- Acquire spectra from multiple positions on the sample spot and average them. |

The Future of Cinnamic Acid Derivatives in MALDI-MS

While cinnamic acid derivatives have been the workhorses of MALDI-MS for decades, research continues to refine and improve upon these foundational matrices. The development of new derivatives, such as 4-chloro-α-cyanocinnamic acid, has shown promise in improving sensitivity and reducing bias for certain types of peptides.[14] Furthermore, the use of matrix additives and novel deposition techniques continues to expand the capabilities of MALDI-MS. The enduring legacy of cinnamic acid and its derivatives is a testament to their remarkable utility and the pioneering spirit of the scientists who first unlocked their potential.

References

-

Rutgers-Newark Chemistry. MALDI Matrices. [Link]

-

Schiller, J., Süß, R., Arnhold, J., Fuchs, B., Leßig, J., Müller, M., & Petković, M. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Molecules, 23(12), 3293. [Link]

-

Li, B., & Zare, R. N. (2026). MALDI Matrix: Origins, Innovations, and Frontiers. Chemical Reviews. [Link]

-

Pasilis, S. P., Kertesz, V., & Van Berkel, G. J. (2025). Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry. ChemRxiv. [Link]

-

Zhu, X., & Papayannopoulos, I. A. (2010). Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid. Journal of Biomolecular Techniques, 21(3), 127–135. [Link]

-

Wang, R., & Li, L. (2022). MALDI-TOF Mass Spectrometry in Clinical Analysis and Research. Analytical Chemistry, 94(3), 1439–1453. [Link]

-

Wang, R., & Li, L. (2022). MALDI-TOF Mass Spectrometry in Clinical Analysis and Research. ACS Omega, 7(31), 27075–27086. [Link]

-

Norris, J. L., & Caprioli, R. M. (2025). Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. In Methods in Molecular Biology (Vol. 2506, pp. 23-38). Humana Press. [Link]

-

Li, L. (2016). Advances in MALDI Mass Spectrometry in Clinical Diagnostic Applications. Clinical Chemistry, 62(1), 108–125. [Link]

-

Yang, H., Wan, D., Song, F., Liu, Z., & Liu, S. (2013). α-Cyano-4-hydroxycinnamic acid, sinapinic acid, and ferulic acid as matrices and alkylating agents for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric analysis of cysteine-containing peptides. Rapid Communications in Mass Spectrometry, 27(12), 1410-1412. [Link]

-

American Society for Mass Spectrometry. Mass Spectrometry: Timeline. [Link]

-

Zhu, X., & Papayannopoulos, I. A. (2003). Improvement of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions. Journal of Biomolecular Techniques, 14(4), 298–307. [Link]

-

Gobom, J., Schuerenberg, M., Mueller, M., Theiss, D., Lehrach, H., & Nordhoff, E. (2001). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Analytical Chemistry, 73(3), 434-438. [Link]

-

Wikipedia. Matrix-assisted laser desorption/ionization. [Link]

-

Prentice, B. M., Sarabia, I., Schoinoplokaki, M. M., & Caprioli, R. M. (2021). α-Cyano-4-hydroxycinnamic Acid and Tri-Potassium Citrate Salt Pre-Coated Silicon Nanopost Array Provides Enhanced Lipid Detection for High Spatial Resolution MALDI Imaging Mass Spectrometry. Analytical Chemistry, 93(36), 12243–12249. [Link]

-

Smirnov, I. P., Zhu, X., Taylor, T., Huang, Y., Ross, P., & Pappin, D. J. (2004). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. Analytical Chemistry, 76(10), 2958-2965. [Link]

-

Salum, M. L., Robles, C. J., & Erra-Balsells, R. (2024). Application of Z-sinapinic matrix in peptide MALDI-MS analysis. CONICET Digital. [Link]

-

MassTech Inc. Sample preparation strategies in MALDI. [Link]

-

Harvard University. Matrix Recipes | Harvard Center for Mass Spectrometry. [Link]

-

Chen, Y. J., Chen, Y. C., & Lin, S. Y. (2017). The comparison of CHCA solvent compositions for improving LC-MALDI performance and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice. PloS one, 12(7), e0181744. [Link]

-

Gherghel, A., & Vălean, C. N. (2022). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. International Journal of Molecular Sciences, 23(19), 11215. [Link]

-

Bokhart, M. T., & Muddiman, D. C. (2021). The Development and Application of Matrix Assisted Laser Desorption Electrospray Ionization (MALDESI): The Teenage Years. Journal of the American Society for Mass Spectrometry, 32(10), 2533–2549. [Link]

-

GMI, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]

-

Shimadzu Corporation. (2015, February 26). MALDI Matrix List for 337(355)nm. [Link]

-

Zhang, H., Andrén, P. E., & Caprioli, R. M. (2025). CHCA or DHB? Systematic comparison of the two most commonly used matrices for peptide mass fingerprint analysis with MALDI MS. ResearchGate. [Link]

-

AB SCIEX. Peptide Mass Standards Kit for Calibration of AB SCIEX MALDI-TOF™ Instruments. [Link]

-

ResearchGate. Selection of a suitable matrix. MALDI – TOF-MS mass spectra obtained... [Link]

-

Scientific Laboratory Supplies. Sinapic acid, matrix substance. [Link]

-

Duncan, M. W. (2016). Evolution of Quantitative MALDI-TOF Mass Spectrometry for Clinical Applications. Clinical Chemistry, 62(1), 108–125. [Link]

-

Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. [Link]

-

Dou, M., O'Connor, P. B., & Costello, C. E. (2016). Critical factors determining the quantification capability of matrix-assisted laser desorption/ionization– time-of-flight mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150367. [Link]

-

Wu, F., Chen, Y., & Li, H. (2026). Structural elucidation and quantitative analysis of cinnamic acid derivatives using TIMS-MS, cyclodextrin adducts, and computational chemistry. Food Chemistry, 433, 148247. [Link]

-

Lee, D., Kim, J., & Kim, Y. (2019). Effects of Matrices and Additives on Multiple Charge Formation of Proteins in MALDI-MS Analysis. Journal of the American Society for Mass Spectrometry, 30(9), 1836–1843. [Link]

-

European Pharmaceutical Review. (2018, June 15). Shimadzu celebrates 30th anniversary in matrix-assisted laser desorption ionization time-of-flight mass spectrometry. [Link]

-

NIST. Cinnamic acid, (E)-, TMS derivative. [Link]

-

MassBank. Cinnamic acids and derivatives. [Link]

-

Singh, A., Kumar, A., & Kumar, S. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Molecules, 29(16), 3698. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. MALDI-TOF Mass Spectrometry in Clinical Analysis and Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in MALDI Mass Spectrometry in Clinical Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Critical factors determining the quantification capability of matrix-assisted laser desorption/ionization– time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 10. Rutgers_MS_Home [react.rutgers.edu]

- 11. researchgate.net [researchgate.net]

- 12. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 13. jbt.abrf.org [jbt.abrf.org]

- 14. jbt.abrf.org [jbt.abrf.org]

Methodological & Application

Application Note: Advanced Crystallization Techniques for α-Cyano-3-hydroxycinnamic Acid (3-CHCA) in MALDI-TOF MS

Introduction and Mechanistic Overview

While α-cyano-4-hydroxycinnamic acid (4-CHCA) is the ubiquitous gold standard matrix for routine peptide mass fingerprinting, its structural isomer α-cyano-3-hydroxycinnamic acid (3-CHCA) (CAS 54673-07-3)[1] offers unique physiochemical properties that solve specific challenges in structural proteomics. 3-CHCA is particularly invaluable for two advanced applications: the direct mapping of disulfide bonds via peptide-matrix adduct formation[2], and the enhanced ionization of highly hydrophobic peptides from complex mixtures[3].

As an Application Scientist, it is critical to understand that successful MALDI-TOF MS is not merely about mixing sample and matrix; it is a controlled co-crystallization process governed by thermodynamics, solvent volatility, and microenvironmental pH. This guide details the causality behind specialized 3-CHCA crystallization protocols, ensuring robust, self-validating experimental workflows.

The Chemistry of 3-CHCA: Causality in Experimental Design

The most powerful application of 3-CHCA is the rapid, high-throughput identification of disulfide-containing peptides. When a protein is chemically reduced, the resulting free cysteines can react directly with the 3-CHCA matrix during the crystallization process, provided the microenvironment is carefully controlled[2].

The Mechanism: 3-CHCA is an α,β-unsaturated carboxylic acid conjugated with an electron-withdrawing cyano group. Under mildly alkaline conditions (pH 7.5–8.5), the free sulfhydryl groups (-SH) of reduced cysteines are deprotonated to form highly reactive thiolate anions (-S⁻)[4]. These thiolates act as nucleophiles, attacking the electrophilic double bond of 3-CHCA via a Michael addition reaction[4].

This covalent modification results in a highly predictable mass shift: exactly +189 Da per cysteine residue [2]. By comparing the native spectra with the 3-CHCA adduct spectra, researchers can definitively count the number of cysteines involved in disulfide bridges without requiring complex tandem MS (MS/MS) sequencing[4].

Caption: Michael addition mechanism between thiolate anions and 3-CHCA during alkaline crystallization.

Quantitative Crystallization Parameters

To achieve optimal crystal homogeneity and adduct formation, the solvent system must be tailored to the specific application. Table 1 summarizes the critical parameters for 3-CHCA crystallization.

Table 1: 3-CHCA Crystallization Parameters and Expected Outcomes

| Crystallization Protocol | Solvent System | Micro-pH | Primary Application | Expected Mass Shift |

| Alkaline Dried-Droplet | 50% ACN / 20 mM NH₄HCO₃ | 7.5 - 8.5 | Disulfide bond mapping | +189 Da per Cys |

| Acidic Dried-Droplet | 50% ACN / 0.1% TFA | < 3.0 | Routine peptide profiling | None (Native mass) |

| Thin-Layer (Double-Layer) | Base: Acetone; Top: 0.1% TFA | < 3.0 | Hydrophobic peptides | None (Native mass) |

Experimental Protocols

Protocol A: Alkaline Crystallization for Disulfide Bond Mapping

This protocol establishes a self-validating system: the appearance of[M + n(189) + H]⁺ peaks confirms both successful reduction and the exact cysteine count[2].

Reagents Required:

-

3-CHCA Matrix (≥98% purity)[5]

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Ammonium bicarbonate (NH₄HCO₃), 20 mM, pH 8.0

-

Acetonitrile (ACN), MS-grade

Step-by-Step Methodology:

-

Protein Reduction: Incubate the target protein/peptide (10–50 pmol) with 10 mM DTT in 20 mM NH₄HCO₃ for 1 hour at 37°C.

-

Expert Insight: Do not alkylate the sample (e.g., with iodoacetamide). The free sulfhydryls must remain unprotected for the matrix to react[4].

-

-

Alkaline Matrix Preparation: Dissolve 5 mg of 3-CHCA in 1 mL of a 50:50 (v/v) mixture of ACN and 20 mM NH₄HCO₃ (pH 8.0).

-

Expert Insight:Never use Trifluoroacetic acid (TFA) here. Acidic conditions will instantly protonate the thiolate back to a stable thiol (-SH), completely inhibiting the Michael addition[4].

-

-

Deposition: Spot 1 µL of the reduced peptide solution onto a stainless steel MALDI target plate. Immediately overlay with 1 µL of the alkaline 3-CHCA matrix solution.

-

Crystallization: Allow the droplet to dry at room temperature under atmospheric pressure. The use of volatile NH₄HCO₃ prevents the formation of massive salt crystals that would otherwise suppress ionization.

-

Data Acquisition: Acquire spectra in positive ion reflectron mode. Calculate the mass shift: (Adduct Mass - Native Mass) / 189 = Number of Cysteines.

Caption: Workflow for disulfide bond mapping using alkaline 3-CHCA crystallization and MALDI-TOF MS.

Protocol B: Thin-Layer (Double-Layer) Crystallization for Hydrophobic Peptides

Hydrophobic peptides often aggregate in the aqueous droplets of standard preparations, leading to poor incorporation into the matrix lattice. The thin-layer method decouples crystal nucleation from sample deposition, forcing rapid co-crystallization[3].

Step-by-Step Methodology:

-

Base Layer Preparation: Dissolve 10 mg of 3-CHCA in 1 mL of pure acetone.

-

Seed Layer Deposition: Spot 0.5 µL of the acetone-matrix solution onto the MALDI target.

-

Expert Insight: Acetone evaporates in milliseconds, forcing the 3-CHCA to crash out of solution rapidly. This creates a highly uniform, microcrystalline "seed" bed with massive surface area[3].

-

-

Sample Matrix Preparation: Dissolve 5 mg of 3-CHCA in 1 mL of 50% ACN / 0.1% TFA. Mix this 1:1 with your hydrophobic peptide sample.

-

Sample Deposition: Spot 0.5 µL of the sample-matrix mixture directly on top of the dried base layer. The solvent will partially dissolve the top nanometers of the seed layer, initiating instant epitaxial co-crystallization of the peptides.

-

On-Target Washing (Optional): If the sample contains high salts, place a 2 µL drop of cold 0.1% TFA over the dried spot for 3 seconds, then carefully wick it away with a pipette. The robust thin-layer crystals will remain intact while interfering salts are removed.

Troubleshooting and Quality Control

-

Absence of +189 Da Adducts in Disulfide Analysis: The most common failure point is a drop in microenvironmental pH during drying. Ensure the ammonium bicarbonate buffer is freshly prepared, as it can degrade and lose its buffering capacity over time, allowing the solution to become acidic and protonating the reactive thiolates[4].

-

Heterogeneous "Sweet Spots": If standard dried-droplet methods yield crystals concentrated only at the rim of the spot (the coffee-ring effect), the solvent evaporation is too slow. Switch to the Thin-Layer protocol (Protocol B) to force rapid, uniform nucleation across the entire spot area[3].

-

Matrix Adducts Appearing in Routine (Non-Disulfide) Scans: If you are observing unexpected +189 Da shifts during routine acidic peptide mapping, your 3-CHCA batch may be heavily contaminated with sodium/potassium salts, or your sample pH is inadvertently basic. Ensure the use of 0.1% TFA to maintain a pH < 3.0, which completely suppresses the Michael addition[4].

References

-

[2] Changchun Center of Mass Spectrometry, Chinese Academy of Sciences. (2009). A new method for analysis of disulfide-containing proteins by matrix-assisted laser desorption ionization (MALDI) mass spectrometry. PubMed (NIH). Available at:[Link]

-

[4] Han, H., et al. (2012). Determination of Peptide and Protein Disulfide Linkages by MALDI Mass Spectrometry. ResearchGate / Springer. Available at: [Link]

-

[3] Bibliothèque et Archives Canada. Nanoliter Chemistry Combined with Microspot MALDI TOF MS. Available at: [Link]

-

[5] Thermo Scientific / Fisher Scientific. alpha-Cyano-3-hydroxycinnamic acid, 98% Specifications. Available at:[Link]

Sources

- 1. α-Cyano-3-hydroxycinnamic acid, CAS 54673-07-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. A new method for analysis of disulfide-containing proteins by matrix-assisted laser desorption ionization (MALDI) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 4. researchgate.net [researchgate.net]

- 5. alpha-Cyano-3-hydroxycinnamic acid, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

dried droplet method using alpha-cyano-3-hydroxycinnamic acid

Application Note: AN-MALDI-042

Subject: High-Sensitivity Peptide Analysis via Dried Droplet Method using

Part 1: Scientific Context & Core Directive

Note on Nomenclature:

While the request specifies

Abstract: The "Dried Droplet" method remains the foundational technique for Matrix-Assisted Laser Desorption/Ionization (MALDI) due to its simplicity and robustness. However, its efficacy relies heavily on the formation of a co-crystalline lattice that isolates analyte molecules. This guide details the optimization of CHCA for the analysis of peptides and small proteins (<10 kDa), addressing the common "sweet spot" phenomenon and providing a self-validating workflow for high-throughput screening.

Part 2: Mechanism & Chemical Basis

The success of CHCA as a matrix lies in its dual function:

-

Photon Absorption: CHCA has a high molar extinction coefficient at 337 nm (Nitrogen laser) and 355 nm (Nd:YAG laser), allowing it to absorb laser energy efficiently and prevent analyte decomposition.

-

Proton Donation: As a cinnamic acid derivative, CHCA serves as a proton source. Upon laser irradiation, the matrix molecules are excited, facilitating proton transfer to the peptide analyte (

formation).

The "Sweet Spot" Phenomenon: In the dried droplet method, solvent evaporation often leads to heterogeneous crystallization. Hydrophobic peptides tend to co-crystallize with CHCA at the rim of the spot, while salts and impurities concentrate in the center. This protocol includes steps to mitigate this segregation.

Part 3: Reagent Preparation & Experimental Protocol

Critical Reagents

| Reagent | Grade | Purpose |

| MALDI Grade (>99%) | Matrix for ionization.[1] | |

| Acetonitrile (ACN) | LC-MS Grade | Provides volatility for rapid drying; dissolves hydrophobic peptides. |

| Trifluoroacetic Acid (TFA) | LC-MS Grade | Ion-pairing agent; enhances protonation; solubilizes proteins. |

| Water | HPLC/Milli-Q | Solvent base. |

| Peptide Calibration Standard | Mass Spec Grade | External calibration (e.g., Bradykinin, Angiotensin, ACTH). |

Matrix Solution Preparation (The "Secret Sauce")

Standard Protocol for Peptides < 4 kDa

-

Solvent Preparation (TA50): Mix ACN and 0.1% TFA (aq) in a 50:50 (v/v) ratio.

-

Why? 50% ACN matches the hydrophobicity of most tryptic peptides, ensuring they remain in solution during the critical initial drying phase.

-

-

Matrix Saturation: Add CHCA powder to the TA50 solvent until a visible precipitate remains (approx. 10 mg/mL).

-

Solubilization: Vortex vigorously for 1 minute.

-

Clarification: Centrifuge at 10,000 x g for 2 minutes. Use only the supernatant.

-

Scientific Integrity Check: Using the supernatant ensures a saturated solution without particulate matter that could disrupt crystal lattice formation on the target plate.

-

The Dried Droplet Workflow

Figure 1: The Standard Dried Droplet Workflow. The crystallization phase is the critical control point for data quality.

Step-by-Step Protocol:

-

Sample Dilution: Dilute peptide samples to approx. 1–10 pmol/µL using 0.1% TFA.

-

Note: Avoid high concentrations of salts (>50 mM) or detergents (SDS), as these suppress ionization.

-

-

Mixing: In a clean microcentrifuge tube, mix 5 µL of Sample with 5 µL of Matrix Supernatant (1:1 ratio).

-

Why Pre-mix? Pre-mixing in a tube is superior to on-target mixing because it ensures homogeneous distribution of analyte within the matrix solution before crystallization begins.

-

-

Deposition: Pipette 0.5 to 1.0 µL of the mixture onto the MALDI target plate.

-

Drying: Allow to dry at room temperature in still air.

-

Caution: Do not use a heat gun.[2] Rapid drying forces the analyte to the extreme periphery, reducing signal quality.

-

-

Inspection: The spot should appear yellow/opaque. If it is clear or shiny, crystallization failed (likely too much water or insufficient matrix).

Part 4: Data Interpretation & Troubleshooting

The "Sweet Spot" Search

CHCA crystals form a rim (the "coffee ring effect"). The highest quality signal is usually found:

-

On the Rim: Small, dense crystals here often contain the highest concentration of hydrophobic peptides.

-

Inner Crystals: Larger crystals in the center often yield lower resolution.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| No Signal | Low laser fluence or poor crystallization. | Increase laser power; check if spot is visible. If invisible, sample concentration is too low. |

| High Sodium Adducts (+22 Da) | Salt contamination in buffer. | Add 10 mM Ammonium Phosphate to the matrix solution (Citrate/Phosphate wash). |

| Broad Peaks (Low Resolution) | "Hot" spot or detector saturation. | Defocus the laser or move to a different area of the spot (attenuate laser). |

| Shiny/Clear Spot | High water content; slow evaporation. | Recrystallize using acetone vapor or use a higher % ACN in the matrix. |

Decision Logic for Optimization

Figure 2: Logic flow for troubleshooting common spectral issues in CHCA MALDI analysis.

Part 5: References

-

Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical Chemistry, 60(20), 2299–2301. Link

-

Beavis, R. C., & Chait, B. T. (1989). Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins. Rapid Communications in Mass Spectrometry, 3(12), 432–435. Link

-

Cohen, S. L., & Chait, B. T. (1996). Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. Analytical Chemistry, 68(1), 31–37. Link

-

Sigma-Aldrich (Merck). Product Information:

-Cyano-4-hydroxycinnamic acid for MALDI-MS. Link

Sources

Application Note: Optimized Alpha-Cyano-4-Hydroxycinnamic Acid (CHCA) Protocols for Peptide Analysis

Executive Summary

In Matrix-Assisted Laser Desorption/Ionization (MALDI), the matrix is not merely a solvent; it is the primary driver of ionization efficiency. Alpha-cyano-4-hydroxycinnamic acid (CHCA) is the industry standard for peptide analysis (<4 kDa) due to its high proton affinity and ability to form small, homogeneous crystals.

However, "standard" protocols often fail because they treat concentration as a static variable. This guide argues that CHCA concentration must be dynamic—tuned to the specific spotting geometry (Dried Droplet vs. Thin Layer) and sample complexity. We present two validated workflows: a robust high-throughput method and a high-sensitivity method for low-abundance analytes.

The Thermodynamics of Ionization

To master CHCA, one must understand the Co-Crystallization Kinetics . The goal is to incorporate peptide analyte molecules into the crystal lattice of the matrix.[1]

-

The "Sweet Spot": For standard peptide mapping (e.g., BSA digest), a CHCA concentration of 5–10 mg/mL in 50% Acetonitrile (ACN) provides the optimal molar ratio (approx. 10,000:1 Matrix:Analyte).

-

The Saturation Trap: Saturated solutions are often recommended but can lead to uneven crystal topography ("hot spots"), resulting in poor shot-to-shot reproducibility.

-

The Proton Transfer: CHCA acts as an energy mediator (absorbing laser energy at 337/355 nm) and a proton source. The addition of 0.1% Trifluoroacetic Acid (TFA) is critical not just for solubility, but to drive the protonation of basic residues (Arg, Lys) on tryptic peptides.

Diagram 1: The Ionization Mechanism

Caption: The energy transfer pathway. CHCA absorbs laser energy, protecting the peptide from fragmentation while facilitating proton transfer.

Reagent Preparation (The Foundation)

Note: Matrix solutions degrade. Prepare fresh weekly and store in the dark.

Base Solvents

-

Standard Solvent (TA50): 50% Acetonitrile (ACN) / 50% Water / 0.1% Trifluoroacetic Acid (TFA).

-

Use: General purpose dried droplet.

-

-

Volatile Solvent (Acetone): 100% Acetone or Acetone/Ethanol (2:1).

-

Use: Thin Layer base creation.[2]

-

Additive Stock (The "Secret Sauce")

Salt adducts (Na+, K+) split the signal and reduce sensitivity. Ammonium salts prevent this by displacing alkali metals.

-

Stock: 100 mM Ammonium Citrate (dibasic) or Ammonium Phosphate (monobasic) in water.

-

Usage: Dilute to 1–10 mM final concentration in the matrix solution.

Validated Protocols

Protocol A: The "Dried Droplet" (Robust & High Throughput)

Best for: Routine protein identification, concentrated samples (>500 fmol), and automation.

-

Matrix Preparation: Dissolve CHCA to 10 mg/mL in Standard Solvent (TA50).

-

Optimization: Add 10 mM Ammonium Citrate to suppress Na+ adducts.

-

-

Sample Prep: Ensure peptide samples are dissolved in 0.1% TFA.

-

Mixing: Mix Matrix and Sample 1:1 (v/v) in a microtube.

-

Spotting: Deposit 0.5–1.0 µL of the mixture onto the metal target plate.

-

Drying: Allow to air dry at room temperature.

Protocol B: The "Thin Layer" (High Sensitivity & Resolution)

Best for: Low abundance peptides (<50 fmol), impurities, and high-resolution requirements.

-

Base Layer Solution: Prepare a saturated solution of CHCA in Acetone (approx. 20-30 mg/mL). Vortex well and centrifuge; use the supernatant.

-

Base Application: Apply 0.5 µL of the Acetone-CHCA solution to the target.

-

Critical: It must dry instantly (<2 seconds) to form a flat, homogeneous film.

-

-

Sample Application: Spot 0.5 µL of acidified peptide sample (in 0.1% TFA) directly on top of the matrix film.

-

Mechanism:[4] The acidic sample partially re-dissolves the top molecular layers of the CHCA, trapping peptides in the outer crystal lattice (surface concentration).

-

-

Wash (Optional): If the sample contains salts, spot 2 µL of cold 0.1% TFA on the dried spot and aspirate after 3 seconds.

Diagram 2: Workflow Logic

Caption: Decision tree for selecting the correct spotting protocol based on analyte concentration.

Data Summary & Troubleshooting

Comparative Matrix Parameters

| Parameter | Dried Droplet (Standard) | Thin Layer (High Sens) |

| CHCA Conc. | 10 mg/mL | Saturated (Supernatant) |

| Solvent | 50% ACN / 0.1% TFA | Acetone (or ACN/Acetone) |

| Crystal Morphology | Visible crystals (10–50 µm) | Micro-crystalline film (<1 µm) |

| Salt Tolerance | Low (needs desalting) | Moderate (allows on-target washing) |

| Resolution | Standard | High (flatter surface = better TOF focus) |

Troubleshooting Guide

-

Problem: No Signal.

-

Cause: Matrix too dilute or sample too acidic (preventing crystallization).

-

Fix: Use Thin Layer method; check laser energy.

-

-

Problem: Sodium Adducts (+22 Da peaks).

-

Cause: Glassware contamination or salty buffers (PBS).

-

Fix: Add 10 mM Ammonium Citrate to the matrix. Use plasticware instead of glass.

-

-

Problem: "Sweet Spot" Hunting (Signal only in specific areas).

-

Cause: "Coffee-ring effect" during drying.

-

Fix: Use the Thin Layer method for homogeneity or reduce droplet size (<0.5 µL) to dry faster.

-

References

-

Sigma-Aldrich (Merck).MALDI-TOF Mass Spectrometry: Matrix Guide.

-

National Institutes of Health (NIH) / PubMed.Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions.

-

Harvard University Center for Mass Spectrometry. Matrix Recipes and Preparation.[5] (Authoritative recipes for CHCA, SA, and DHB).

-

Bruker Daltonics.Guide to MALDI Sample Preparation.

-

(General landing; specific protocols referenced in text).

-

- Vorm, O., et al. (1994).Improved Resolution and Very High Sensitivity in MALDI TOF of Matrix Surfaces made by Fast Evaporation. (The seminal paper on the Thin Layer method).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. MALDI Sample Preparation: the Ultra Thin Layer Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

Application Note: Advanced Sublimation Protocols for α-Cyano-3-Hydroxycinnamic Acid (3-CHCA) in High-Resolution MALDI-MSI

Document Type: Application Note & Technical Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & The Case for 3-CHCA Sublimation

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) relies fundamentally on the quality of matrix deposition. While α-cyano-4-hydroxycinnamic acid (4-CHCA) is the ubiquitous standard for peptide and small protein imaging, its structural isomer, α-cyano-3-hydroxycinnamic acid (3-CHCA) , exhibits unique vibrational properties and surface adsorption geometries that make it highly effective for specific proteomic and biomarker profiling applications[1][2][3].

However, applying any hydroxycinnamic acid matrix via conventional wet-spraying introduces a critical flaw: solvent-induced analyte delocalization . As the field pushes toward single-cell and high-spatial-resolution imaging (<5 µm), vapor-phase deposition (sublimation) has emerged as the mandatory standard[4][5]. Sublimation is a solvent-free process that eliminates lateral diffusion, preserving the absolute spatial fidelity of tissue biomolecules[6][7].

Mechanistic Causality: Thermodynamics of Vapor Deposition

To master 3-CHCA sublimation, one must understand the underlying physical chemistry. Sublimation exploits a direct solid-to-vapor phase transition under reduced pressure and elevated temperature[5][8].

-

The Mean Free Path: By evacuating the sublimation chamber to high vacuum (<0.05 Torr), the mean free path of the 3-CHCA vapor molecules is extended beyond the physical distance between the heated matrix pool and the sample slide[5]. This ensures ballistic deposition rather than random, diffusive scattering.

-

Nucleation Kinetics: Heating the solid 3-CHCA to 170°C–200°C vaporizes the matrix without thermal decomposition[6][7]. Simultaneously, the tissue slide is actively cooled (0°C to -78°C)[7][9]. This extreme temperature gradient forces the vapor to condense instantly upon contact, driving rapid nucleation that produces a homogeneous layer of ultra-small crystals (~400 nm)[4][10].

The "Dry" Paradox: The Necessity of Analyte Extraction